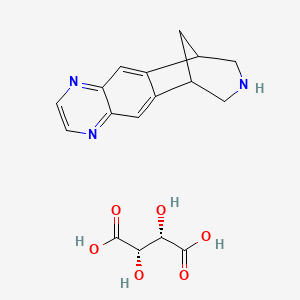

Varenicline tartrate

Description

Historical Context of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Discovery

The journey to understanding and targeting nicotinic acetylcholine receptors (nAChRs) is a long and storied one in the annals of neuroscience and pharmacology. These receptors, which are ligand-gated ion channels, play a crucial role in signal transmission throughout the nervous system. nih.govnih.gov The initial identification of the nAChR was a landmark achievement, marking the first time a neurotransmitter receptor was isolated and characterized as a protein. nih.gov

A pivotal moment in the history of nAChR ligand discovery was the isolation and study of naturally occurring alkaloids. One such compound, (-)-cytisine, is a plant-based alkaloid found in genera like Laburnum and Cytisus. wikipedia.orgwikipedia.org First discovered in 1818 and isolated in 1865, cytisine's pharmacological effects were noted to be remarkably similar to nicotine (B1678760) by 1912. nih.govresearchgate.net This observation positioned cytisine (B100878) as a key lead compound in the development of new molecules designed to interact with nAChRs in the central nervous system. researchgate.net

The development of varenicline (B1221332) was a direct result of structural modifications to cytisine. isciii.es Researchers at Pfizer embarked on a program to alter the cytisine molecule, leading to the synthesis of varenicline. wikipedia.org This new compound demonstrated a high affinity and selectivity for the α4β2 subtype of nAChRs, a key target in the brain's reward system. tandfonline.comtandfonline.com Varenicline received a priority review from the US FDA and was approved in May 2006. wikipedia.org

Strategic Rationale for nAChR Modulation Research

The strategic focus on modulating nicotinic acetylcholine receptors stems from their widespread involvement in a vast array of physiological and pathological processes. patsnap.comfrontiersin.org These receptors are implicated in cognitive functions, neurodevelopment, and the pathophysiology of several central nervous system (CNS) disorders. nih.govnih.gov The two most predominant nAChR subtypes in the brain, α4β2 and α7, have been the primary targets for drug discovery programs. nih.govunimi.it

Modulation of nAChRs, particularly the α4β2 subtype, has been a key strategy in addressing nicotine dependence. tandfonline.com Nicotine, the primary psychoactive component in tobacco, exerts its effects by binding to these receptors, leading to the release of dopamine (B1211576) in the brain's reward pathways. isciii.esnih.gov This dopamine release is a crucial element in the reinforcing effects of smoking. isciii.es Therefore, developing compounds that can modulate the activity of these receptors offers a promising therapeutic avenue.

The rationale extends beyond nicotine addiction. Researchers are exploring the therapeutic potential of nAChR modulators for a range of conditions, including:

Cognitive Enhancement: Targeting nAChRs may improve cognitive functions like learning and memory, with potential applications in Alzheimer's disease and schizophrenia. patsnap.com

Pain Management: These receptors are involved in pain perception, suggesting that their modulation could lead to new analgesic therapies. patsnap.comfrontiersin.org

Neuropsychiatric Disorders: Dysregulation of the cholinergic system is linked to depression and anxiety, and nAChR modulators have shown antidepressant and anxiolytic potential. patsnap.com

Neurodegenerative Diseases: There is interest in whether modulating nAChR activity could impact the progression or symptoms of diseases like Parkinson's. patsnap.com

The development of subtype-selective ligands is a significant challenge due to the high degree of similarity among nAChR subtypes. frontiersin.orgacs.org However, the potential therapeutic benefits continue to drive research in this area. researchgate.net

Scope and Objectives of Varenicline Tartrate Academic Inquiry

Academic research into this compound has been focused and multifaceted, aiming to elucidate its precise mechanism of action and its interactions with various nAChR subtypes. A primary objective has been to understand how varenicline's properties as a partial agonist at the α4β2 nAChR contribute to its clinical effects. isciii.estandfonline.com

Key areas of academic inquiry include:

Receptor Binding Affinity and Selectivity: A significant body of research has been dedicated to characterizing the binding profile of varenicline. Studies have consistently shown its high affinity for the α4β2 nAChR subtype. tandfonline.comnih.gov Varenicline binds with subnanomolar affinity to α4β2 nAChRs and displays significant selectivity over other nAChR subtypes. tandfonline.comresearchgate.net

Functional Activity at nAChR Subtypes: Research has aimed to determine varenicline's functional effects at different nAChRs. It is characterized as a partial agonist at the α4β2 and α6β2* receptors. tandfonline.comnih.gov This means it produces a response that is lower than that of a full agonist like nicotine. nih.gov Varenicline has also been identified as a full agonist at the α7 nAChR. wikipedia.orgtandfonline.comdrugbank.com

Impact on Dopamine Release: A critical objective of varenicline research has been to understand its influence on the mesolimbic dopamine system. oup.com Studies have investigated how varenicline modulates dopamine release, both on its own and in the presence of nicotine. tandfonline.comnih.gov Research indicates that varenicline stimulates a moderate level of dopamine release, which is thought to alleviate withdrawal symptoms, while also blocking nicotine from binding and causing a larger dopamine surge. isciii.esresearchgate.net

The overarching goal of this academic inquiry is to build a comprehensive understanding of varenicline's pharmacological profile, which can explain its clinical efficacy and potentially inform the development of future nAChR-targeting therapeutics. nih.gov

Detailed Research Findings

Varenicline's Interaction with nAChR Subtypes

Varenicline's pharmacological activity is defined by its distinct interactions with various nicotinic acetylcholine receptor (nAChR) subtypes. Research has meticulously characterized its binding affinities and functional effects, revealing a profile that underpins its therapeutic utility.

Binding Affinity:

Varenicline exhibits a high affinity for the α4β2 nAChR subtype, which is a key characteristic of its mechanism. tandfonline.com This affinity is notably higher than that of nicotine itself, allowing varenicline to effectively compete with nicotine for these receptor sites. nih.gov In vitro binding assays have demonstrated that varenicline's affinity for the α4β2 receptor is in the subnanomolar range. researchgate.net It also shows high affinity for α6β2* nAChRs, comparable to its affinity for α4β2* nAChRs. nih.gov

| Compound | nAChR Subtype | Binding Affinity (Ki, nM) |

| Varenicline | α4β2 | 0.09 - 0.4 wikipedia.orgnih.gov |

| α6β2* | 0.12 nih.gov | |

| α3β4 | 13 wikipedia.org | |

| α7 | 100 - 125 wikipedia.orgnih.gov | |

| Nicotine | α4β2 | 6.1 nih.gov |

| Cytisine | α4β2 | ~1 google.com |

| This table presents a summary of binding affinities from various studies. The exact values can vary depending on the experimental conditions. |

Functional Activity:

Functionally, varenicline acts as a partial agonist at the α4β2 and α6β2* nAChRs. tandfonline.comnih.gov This means that while it binds to and activates these receptors, it elicits a response that is significantly lower than that of the full agonist, nicotine. isciii.esnih.gov For instance, at α4β2 nAChRs, varenicline has been shown to have approximately 45% of nicotine's maximal efficacy. tandfonline.comresearchgate.net This partial agonism is crucial as it is believed to provide enough stimulation to reduce craving and withdrawal symptoms, while simultaneously blocking the full rewarding effect of nicotine. isciii.es

In contrast, varenicline acts as a full agonist at the α7 nAChR subtype. wikipedia.orgtandfonline.comdrugbank.com The clinical significance of this full agonism at α7 receptors is still an area of active investigation.

| nAChR Subtype | Varenicline's Functional Activity | Efficacy (Compared to Nicotine) |

| α4β2 | Partial Agonist | ~45-60% isciii.estandfonline.com |

| α6β2 * | Partial Agonist | 49% nih.gov |

| α3β4 | Partial Agonist | 45% wikipedia.org |

| α7 | Full Agonist | 101% wikipedia.org |

| This table summarizes the functional activity and efficacy of varenicline at different nAChR subtypes. |

Varenicline's Effect on Dopamine Release

A central aspect of varenicline's mechanism of action is its modulation of dopamine release in the mesolimbic system, the brain's primary reward pathway. isciii.esnih.gov Both preclinical and clinical studies have explored this effect.

Varenicline, through its partial agonist activity at α4β2 and α6β2* receptors, stimulates a moderate and sustained release of dopamine. isciii.estandfonline.com This level of dopamine release is thought to be sufficient to mitigate the craving and withdrawal symptoms experienced during smoking cessation. isciii.es

Furthermore, by occupying the α4β2 receptors, varenicline acts as an antagonist in the presence of nicotine. isciii.espnas.org It competitively inhibits nicotine from binding to these receptors, thereby blunting the large surge in dopamine that is typically associated with smoking. isciii.esnih.gov This antagonistic action reduces the reinforcing and rewarding effects of nicotine. isciii.es

Human studies using positron emission tomography (PET) have provided direct evidence of varenicline's effects on the dopamine system. One study found that varenicline treatment led to an increase in dopamine levels in the dorsal caudate of abstinent smokers. nih.gov Another study demonstrated a direct relationship between the extent of varenicline's blockade of α4β2-nAChRs and the suppression of nicotine-induced dopamine release in the ventral striatum. oup.com

| Condition | Effect on Dopamine Release |

| Varenicline alone | Stimulates basal dopamine release to approximately 50% of nicotine's maximal effect. tandfonline.com |

| Varenicline in the presence of nicotine | Inhibits nicotine-induced dopamine release. tandfonline.com |

| This table outlines the dual effects of varenicline on dopamine release. |

Properties

Molecular Formula |

C17H19N3O6 |

|---|---|

Molecular Weight |

361.3 g/mol |

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |

InChI |

InChI=1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 |

InChI Key |

TWYFGYXQSYOKLK-WUUYCOTASA-N |

Isomeric SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

6,7,8,9-tetrahydro-6,10-methano-6H-pyrazino(2,3-h)benzazepine Champix Chantix varenicline varenicline tartrate |

Origin of Product |

United States |

Molecular Pharmacology of Varenicline Tartrate at Nicotinic Acetylcholine Receptors

Subtype-Specific Interactions with Neuronal Nicotinic Acetylcholine (B1216132) Receptors

Varenicline (B1221332) exhibits a distinct pattern of interaction across the diverse family of neuronal nAChR subtypes. This selectivity is fundamental to its clinical efficacy.

α4β2 Nicotinic Acetylcholine Receptor Partial Agonism

Varenicline demonstrates a high affinity and partial agonist activity at the α4β2 nAChR, the primary subtype implicated in nicotine (B1678760) dependence. clinpgx.orgpnas.orgacs.org As a partial agonist, varenicline binds to the α4β2 receptor and elicits a response that is lower than that of the full agonist, nicotine. clinpgx.orgsbpt.org.br This partial activation is sufficient to provide relief from craving and withdrawal symptoms. pnas.orgresearchgate.net Concurrently, by occupying the receptor binding site, varenicline competitively inhibits the binding of nicotine, thereby diminishing the rewarding and reinforcing effects of smoking. clinpgx.org

Studies have shown that varenicline's efficacy at the human α4β2 nAChR is approximately 45% of the maximal response induced by nicotine. sbpt.org.br Despite its lower efficacy, varenicline binds with a significantly higher affinity than nicotine. pnas.org This high-affinity binding ensures a sustained level of receptor occupancy. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Efficacy (relative to acetylcholine) | 13.4 ± 0.4% | nih.gov |

| EC50 | 2.3 ± 0.3 µM | nih.gov |

| Efficacy (relative to nicotine) | 45% | sbpt.org.br |

| EC50 | 3.1 µM | sbpt.org.br |

α7 Nicotinic Acetylcholine Receptor Agonism and Other Subtype Interactions (e.g., α3β4, α6)

Beyond its primary interaction with the α4β2 subtype, varenicline also demonstrates activity at other neuronal nAChRs, albeit with different affinities and efficacies. Notably, varenicline acts as a full agonist at the homomeric α7 nAChR. nih.govsemanticscholar.org Research indicates a potent, full agonist activity at α7 receptors with an efficacy of 93 ± 7% relative to acetylcholine and an EC50 of 18 ± 6 μM. nih.govsemanticscholar.org

Varenicline also functions as a partial agonist at α3β4, α3β2, and α6-containing nAChRs. pnas.orgnih.gov At the α3β4 receptor, it exhibits lower potency but higher efficacy compared to its action at α4β2 receptors, with an EC50 of 55 ± 8 microM and an efficacy of 75 ± 6%. nih.gov Its activity at α3β2 and α6-containing receptors is characterized by weak partial agonism, with an efficacy of less than 10%. nih.gov Varenicline binds to α6β2* nAChRs with a high affinity, comparable to its affinity for α4β2* nAChRs. nih.gov

| Receptor Subtype | Activity | EC50 (µM) | Efficacy (relative to Acetylcholine) | Reference |

|---|---|---|---|---|

| α7 | Full Agonist | 18 ± 6 | 93 ± 7% | nih.govsemanticscholar.org |

| α3β4 | Partial Agonist | 55 ± 8 | 75 ± 6% | nih.gov |

| α3β2 | Weak Partial Agonist | - | <10% | nih.gov |

| α6-containing | Weak Partial Agonist | - | <10% | nih.gov |

Ligand Binding Kinetics and Thermodynamics

The binding characteristics of varenicline to nAChRs are crucial for its prolonged pharmacological effect.

Association and Dissociation Rate Constants

While specific association and dissociation rate constants are not extensively detailed in the provided search results, the high affinity of varenicline for the α4β2 nAChR suggests a rapid association and a slow dissociation rate. This is consistent with its long residence time in the brain. nih.gov The trapping of varenicline within intracellular acidic vesicles containing high-affinity α4β2Rs contributes to its slow release and prolonged action. nih.govelifesciences.org

Binding Affinity and Receptor Occupancy Studies (In Vitro)

In vitro binding assays have quantified varenicline's high affinity for the α4β2 nAChR subtype. researchgate.netsbpt.org.br It binds with a subnanomolar affinity to this receptor, which is approximately 15-fold higher than that of nicotine. sbpt.org.brnih.gov This high affinity allows varenicline to effectively compete with nicotine for receptor binding sites. researchgate.net Receptor occupancy studies indicate that standard dosing regimens of varenicline lead to a very high level of α4β2-nAChR occupancy. nih.gov

| Receptor Subtype | Ki (nM) | Reference |

|---|---|---|

| α4β2 (rat brain) | 0.11 - 0.17 | sbpt.org.br |

| α4β2 (human cortex) | 0.11 - 0.17 | sbpt.org.br |

| α4β2 (human cloned) | 0.11 - 0.17 | sbpt.org.br |

| α4β2 | 0.4 | nih.gov |

| α7 | 125 | nih.gov |

| α3β4 | - | - |

| α6β2* | 0.12 | nih.gov |

Receptor Conformational Changes and Gating Mechanisms

The binding of varenicline to the nAChR induces specific conformational changes that underlie its partial agonist activity. Upon binding to the orthosteric site, a conformational change occurs in the C-loop at the entrance of the agonist binding site, which is crucial for coupling ligand binding to the opening of the ion channel. mdpi.com

X-ray crystallography studies of acetylcholine-binding protein (AChBP), a homolog of the nAChR ligand-binding domain, have shown that varenicline induces a contraction of loop C that is intermediate between the contraction caused by full agonists and the extended state observed with antagonists. pnas.org This intermediate conformational state is thought to be responsible for the partial opening of the ion channel and the resulting partial agonist effect. pnas.orgaugustana.edu This action allows for a moderate and sustained release of dopamine (B1211576), which helps to alleviate withdrawal symptoms without producing the strong reinforcing effects of nicotine. augustana.edu

Electrophysiological Analysis of Channel Activation and Desensitization (In Vitro)

In vitro electrophysiological studies have been crucial in characterizing the interaction of varenicline with various nAChR subtypes. These studies reveal that varenicline's functional profile is complex, exhibiting different levels of agonist activity and potency depending on the specific receptor composition.

At the human α4β2 nAChR, the primary target for its therapeutic effects, varenicline acts as a partial agonist. nih.govsbpt.org.br Patch-clamp studies in HEK cells expressing these receptors show that varenicline has an efficacy that is approximately 45% to 48% of the maximal response induced by a full agonist. sbpt.org.brnih.gov In Xenopus oocytes expressing human α4β2 receptors, varenicline demonstrated an even lower efficacy of about 22% relative to acetylcholine, though it displayed high potency. nih.govnih.gov

Conversely, varenicline behaves as a full agonist at human α7 nAChRs and shows near-full agonism at the α3β4 subtype. nih.govnih.gov Studies using Xenopus oocytes found varenicline to have 96% efficacy at the α3β4 subtype relative to acetylcholine. nih.gov The potency of varenicline also varies significantly across subtypes, with higher potency observed at α4β2 receptors compared to α3β4 and α7 receptors. nih.govpnas.org

Desensitization, a process where the receptor becomes unresponsive to a continuous presence of an agonist, is another critical aspect of varenicline's action. Prolonged exposure to varenicline can lead to the desensitization of α4β2* and α7* nAChRs. nih.gov This desensitization, coupled with its partial agonism, contributes to its ability to block the effects of nicotine. esrf.frnih.gov A novel mechanism suggests that varenicline, as a weak base, becomes trapped in acidic intracellular vesicles that contain high-affinity nAChRs. elifesciences.org The slow release of trapped varenicline from these vesicles is believed to cause a sustained desensitization of the receptors on the neuron's surface. elifesciences.org

| nAChR Subtype | Agonist/Partial Agonist Activity | Potency (EC₅₀) | Efficacy (Relative to Full Agonist) | Experimental System | Source |

|---|---|---|---|---|---|

| α4β2 | Partial Agonist | 54.3 nM | 7% (vs. ACh) | Xenopus Oocytes | nih.gov |

| α4β2 | Partial Agonist | - | 22% (vs. ACh) | Xenopus Oocytes | nih.gov |

| α4β2 | Partial Agonist | - | 48% (vs. Nicotine) | HEK293 Cells (Calcium Flux) | nih.gov |

| α3β4 | Full Agonist | 26.3 µM | 96% (vs. ACh) | Xenopus Oocytes | nih.gov |

| α3β4 | Partial Agonist | 1.1 µM | 63% | HEK Cells | sbpt.org.br |

| α7 | Full Agonist | - | Full Agonist | - | nih.gov |

Allosteric Modulation and Cooperative Binding Phenomena

Recent research suggests that the partial agonism of varenicline at certain nAChR subtypes, such as human α4β2 and α3β4, may be explained by its interaction with allosteric binding sites in addition to the primary orthosteric (agonist-binding) site. Molecular dynamics simulations have identified potential allosteric sites within the extracellular domain of these receptors. The interaction of varenicline with these allosteric sites is proposed to limit the conformational changes, such as the "capping" of Loop C, that are necessary for full channel activation or gating. This allosteric mechanism provides an alternative explanation for why varenicline does not elicit a maximal response at these receptor subtypes, thereby acting as a partial agonist.

Downstream Intracellular Signaling Cascades

Dopamine System Modulation and Neurotransmitter Release

A primary mechanism through which varenicline exerts its therapeutic effect is by modulating the mesolimbic dopamine system. nih.gov Nicotine addiction is heavily linked to the release of dopamine in brain regions like the nucleus accumbens, which reinforces drug-taking behavior.

Varenicline, as a partial agonist at α4β2 nAChRs, stimulates dopamine release, but to a significantly lesser extent than nicotine. sbpt.org.br In vitro studies using rat brain slices have shown that varenicline's efficacy in stimulating dopamine release is about 40-60% of that achieved by nicotine. sbpt.org.br This moderate and sustained increase in dopamine is thought to alleviate craving and withdrawal symptoms. clinicaltrials.gov

Crucially, when administered in the presence of nicotine, varenicline acts as a functional antagonist. pnas.org It competitively blocks nicotine from binding to α4β2 receptors, thereby attenuating nicotine-induced dopamine release to the lower level produced by varenicline alone. sbpt.org.br This action reduces the rewarding and reinforcing effects of smoking. sbpt.org.br

Beyond dopamine, varenicline also affects other neurotransmitter systems. Studies have demonstrated that, similar to nicotine, varenicline can increase the release of GABA in brain regions such as the hippocampus and the basal forebrain by activating presynaptic nAChRs. nih.gov

| Neurotransmitter | Effect | Mechanism | Receptor Subtype(s) Implicated | Source |

|---|---|---|---|---|

| Dopamine | Stimulates release (partial effect) | Partial agonism | α4β2 | sbpt.org.br |

| Dopamine | Attenuates nicotine-induced release | Functional antagonism | α4β2 | sbpt.org.br |

| GABA | Increases release | Activation of presynaptic nAChRs | - | nih.gov |

Calcium Flux and Second Messenger System Modulation (In Vitro Models)

Nicotinic acetylcholine receptors are ligand-gated ion channels, and their activation leads to an influx of cations, including sodium (Na⁺) and calcium (Ca²⁺). This influx of Ca²⁺ acts as a critical second messenger, initiating various downstream intracellular signaling cascades.

In vitro studies using fluorimetric imaging plate readers (FLIPR) with HEK293 cells expressing human nAChRs have been used to measure varenicline-induced calcium flux. These experiments confirm that varenicline activates various nAChR subtypes, leading to an increase in intracellular Ca²⁺. The potency and efficacy of varenicline in inducing Ca²⁺ influx vary by receptor subtype, with a rank order of activation potency generally following: hα7 > hα4β4 > hα4β2 > hα3β4. These calcium flux measurements provide a functional readout of receptor activation and are consistent with data from electrophysiological studies. nih.gov The activation of α7 nAChRs by varenicline in immune cells like macrophages can also lead to an increase in intracellular Ca²⁺ concentrations, which is involved in modulating inflammatory responses. drugbank.com

Protein Kinase Activation and Gene Expression Profiling (In Vitro Models)

The signaling cascades initiated by nAChR activation can extend to the regulation of protein kinases and subsequent changes in gene expression. While direct, comprehensive studies on varenicline's specific gene expression profile are limited, its known interactions provide a basis for its downstream effects.

In macrophages, the activation of α7 nAChRs by varenicline is part of the "cholinergic anti-inflammatory pathway." This pathway is known to involve the inhibition of transcription factors like NF-κB and the JAK2/STAT3 signaling pathway. nih.gov By activating α7 nAChRs, varenicline can suppress the production of pro-inflammatory mediators, such as cyclooxygenase (COX) enzymes, effectively downregulating the inflammatory response at a transcriptional level. nih.govfrontiersin.org

Furthermore, chronic in vivo treatment with varenicline has been shown to alter the expression levels of the nAChR subunits themselves. nih.gov Chronic varenicline exposure can upregulate α4β2-nAChR sites, similar to nicotine. nih.gov However, unlike nicotine, varenicline also significantly increases the number of α3β4- and α7-nAChR sites, suggesting that its long-term effects on receptor populations and gene expression are distinct from those of nicotine. nih.gov These changes in receptor expression could have long-term implications for neuronal sensitivity and signaling.

Preclinical Pharmacokinetic and Metabolic Research of Varenicline Tartrate

Absorption and Distribution Studies in In Vitro and Animal Models

Membrane Permeability and Transporter Interactions (e.g., OCT2)

Varenicline (B1221332) is characterized by high aqueous solubility and permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class 1 drug. This inherent high permeability suggests efficient absorption across biological membranes.

In vitro studies have demonstrated that the renal elimination of varenicline involves active tubular secretion. A key transporter implicated in this process is the human organic cation transporter 2 (OCT2). Varenicline is a substrate for OCT2, which facilitates its active transport into renal tubules, contributing to its efficient clearance from the body.

Tissue Distribution and Compartmental Modeling in Preclinical Species

Following absorption, varenicline distributes extensively into various tissues, a characteristic suggested by its apparent volume of distribution of approximately 415 liters. Preclinical studies in rodents have confirmed that varenicline crosses the blood-brain barrier, achieving significant concentrations in the brain, which is consistent with its centrally-mediated mechanism of action. Furthermore, distribution into melanin-rich tissues has been observed in preclinical models. Studies in rodents have also shown that varenicline can cross the placental barrier and is excreted into milk. The plasma protein binding of varenicline is low, generally at or below 20%, and this binding is independent of age and renal function.

While detailed compartmental modeling parameters from preclinical studies are not extensively published, pharmacokinetic-pharmacodynamic modeling in clinical settings has utilized a two-compartment model to describe the disposition of varenicline.

Table 1: Tissue Distribution Characteristics of Varenicline in Preclinical Models

| Parameter | Finding in Preclinical Species (Rodents) |

|---|---|

| Brain Penetration | Readily crosses the blood-brain barrier |

| Placental Transfer | Transferred through the placenta |

| Excretion in Milk | Excreted in milk |

| Melanin-rich Tissue | Distribution noted |

Biotransformation Pathways and Enzyme Systems

Varenicline undergoes minimal metabolism, with less than 10% of the administered dose being biotransformed. The majority of the drug is excreted from the body unchanged.

Identification of Metabolic Enzymes (e.g., UGT2B7)

The primary metabolic pathway for the small fraction of varenicline that is metabolized is N-carbamoyl glucuronidation. In vitro studies utilizing human liver microsomes have identified UDP-glucuronosyltransferase 2B7 (UGT2B7) as the key enzyme responsible for catalyzing this reaction. Other minor metabolic pathways include oxidation. In vitro studies using human hepatocytes and cytochrome P450 enzymes have shown that varenicline does not significantly inhibit or induce the activity of major cytochrome P450 enzymes (including 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4/5), suggesting a low potential for metabolic drug-drug interactions.

Metabolite Identification and Structural Elucidation in Preclinical Samples

In preclinical species, as in humans, the predominant drug-related component in circulation is unchanged varenicline. The minor metabolites that have been identified in preclinical samples include:

Varenicline N-carbamoylglucuronide: The major metabolite formed via UGT2B7-mediated glucuronidation.

Hydroxyvarenicline: A product of oxidation.

N-glucosylvarenicline: A minor circulating metabolite.

N-formylvarenicline: Another minor metabolite.

The structural elucidation of these metabolites in preclinical studies has been achieved through standard analytical techniques, including high-performance liquid chromatography (HPLC) for separation, followed by mass spectrometry (MS) for mass determination and fragmentation analysis. Nuclear magnetic resonance (NMR) spectroscopy has also been utilized for the definitive structural confirmation of related substances and impurities, which is a common practice in the characterization of drug metabolites.

Excretion Mechanisms in Preclinical Models

The primary route of elimination for varenicline and its metabolites in preclinical models is through the kidneys. The majority of the administered dose is excreted in the urine as the unchanged parent drug. This renal excretion is a combination of two main processes: glomerular filtration and active tubular secretion. As mentioned previously, the active secretion component is mediated by the organic cation transporter OCT2.

The high percentage of unchanged drug excreted in the urine is consistent across different preclinical species, highlighting the limited extent of metabolism.

Table 2: Urinary Excretion of Unchanged Varenicline in Preclinical Species

| Preclinical Species | Percentage of Dose Excreted as Unchanged Varenicline in Urine |

|---|---|

| Mouse | ~90% |

| Rat | ~84% |

| Monkey | ~75% |

Renal Clearance Pathways (Glomerular Filtration and Active Tubular Secretion)

Preclinical research has firmly established that the renal pathway is the principal route for the elimination of varenicline. nih.govnih.gov Studies across multiple species, including mice, rats, and monkeys, have consistently shown that the vast majority of an administered dose of varenicline is excreted in the urine, primarily as the unchanged parent drug. nih.gov This indicates that the compound undergoes minimal metabolism before elimination. nih.govnih.gov

Mass balance studies using radiolabeled [14C]varenicline have been pivotal in quantifying its disposition. In these preclinical models, a significant percentage of the administered dose was recovered in the urine as unchanged varenicline. Specifically, approximately 90% of the dose was excreted unchanged in mice, 84% in rats, and 75% in monkeys. nih.gov This high level of renal excretion underscores the importance of kidney function in the clearance of the drug. nih.govnih.gov

The mechanism of renal clearance for varenicline is twofold, involving both passive glomerular filtration and active tubular secretion. nih.govnih.govnih.gov The molecule's low plasma protein binding (less than 20%) facilitates its filtration through the glomerulus. nih.govnih.govnih.gov In addition to filtration, varenicline is actively transported into the renal tubules. In vitro studies have identified the human organic cation transporter 2 (hOCT2) as a key mediator in this active secretion process. nih.govnih.govnih.gov The involvement of hOCT2 in the active tubular secretion contributes to the efficient and rapid elimination of varenicline from the body. nih.gov

| Species | Unchanged Drug in Urine (% of Dose) | Reference |

|---|---|---|

| Mouse | ~90% | nih.gov |

| Rat | ~84% | nih.gov |

| Monkey | ~75% | nih.gov |

Biliary Excretion and Enterohepatic Recirculation Studies (Preclinical)

The pharmacokinetic profile of varenicline is characterized by its limited metabolism and predominant renal excretion. nih.govnih.gov Preclinical disposition studies, which track the compound through the body, have demonstrated that drug-related material is primarily eliminated via the urine across all species tested. nih.gov The recovery of a very high percentage of the administered varenicline dose as the unchanged drug in urine (ranging from 75% to over 90% in animal models) strongly indicates that biliary excretion is not a significant pathway for its elimination. nih.govnih.gov

Given that less than 10% of varenicline undergoes metabolism, the formation of metabolites that would typically be candidates for biliary excretion is minimal. nih.govnih.gov Consequently, preclinical studies have not focused on biliary excretion or enterohepatic recirculation, as the data consistently point towards renal clearance as the near-exclusive route of elimination for the parent compound. The straightforward dispositional profile, dominated by glomerular filtration and active tubular secretion, suggests that enterohepatic recirculation does not play a meaningful role in the pharmacokinetics of varenicline. nih.gov

Synthetic Chemistry and Structural Derivatization of Varenicline Tartrate

Total Synthesis Methodologies and Optimization

The total synthesis of varenicline (B1221332) has been a subject of considerable research, aiming to develop efficient, scalable, and economically viable routes. Initial syntheses, while foundational, presented challenges for industrial-scale production, such as complex purification steps and the use of hazardous reagents. newdrugapprovals.org Consequently, numerous modifications and optimizations have been reported to improve yield, purity, and process safety. chemicalbook.comgoogle.com

Optimization efforts have focused on refining purification methods for key intermediates to avoid cumbersome techniques like column chromatography. newdrugapprovals.orggoogle.com For instance, the purity of the final varenicline tartrate product is significantly influenced by the quality of its precursors. newdrugapprovals.org It was discovered that crystallizing a key dinitro intermediate could substantially improve its purity, which in turn enhances the purity of the final active pharmaceutical ingredient. google.com Further process improvements include the development of methods to produce varenicline L-tartrate with high purity and enhanced whiteness, directly suitable for pharmaceutical use. newdrugapprovals.orggoogle.com

The construction of the rigid, tetracyclic core of varenicline is the central challenge of its synthesis. A common strategy begins with the formation of a tricyclic precursor, which is then elaborated to introduce the pyrazine (B50134) ring.

One widely reported synthetic route involves the following key transformations chemicalbook.comnewdrugapprovals.orggoogle.com:

Diels-Alder Reaction: The synthesis often initiates with a Grignard reaction involving 2-bromofluorobenzene and magnesium, followed by a Diels-Alder reaction with cyclopentadiene to construct a key bicyclic olefin intermediate. chemicalbook.com

Dihydroxylation and Cleavage: The olefin is then subjected to dihydroxylation, commonly using osmium tetroxide as a catalyst, to produce a diol. chemicalbook.comgoogle.com This diol undergoes oxidative cleavage with an agent like sodium periodate to yield a dialdehyde. chemicalbook.com

Reductive Amination: The resulting dialdehyde is reacted with an amine (e.g., benzylamine) under reductive amination conditions to form a protected azapolycyclic intermediate. chemicalbook.com

Nitration and Aromatic Ring Formation: A critical step involves the dinitration of an advanced intermediate. chemicalbook.comresearchgate.net This dinitro compound is then reduced to the corresponding diamine. chemicalbook.comnewdrugapprovals.org

Pyrazine Ring Cyclization: The diamine intermediate is subsequently cyclized by reacting with glyoxal to form the quinoxaline (a fused pyrazine) ring, thus completing the tetracyclic core of varenicline. chemicalbook.comnewdrugapprovals.orgresearchgate.net

Deprotection and Salt Formation: Finally, any protecting groups are removed, and the resulting varenicline free base is reacted with L-(+)-tartaric acid to furnish this compound. chemicalbook.comnewdrugapprovals.orggoogle.com

Below is an interactive table summarizing the key stages in a common synthetic approach to Varenicline.

| Stage | Key Reaction | Starting Materials | Key Reagents | Product |

| I | Diels-Alder Reaction | 2-bromofluorobenzene, cyclopentadiene | Magnesium, 1,2-dibromoethane | Bicyclic olefin intermediate |

| II | Dihydroxylation | Bicyclic olefin intermediate | Osmium tetroxide (catalytic), N-methylmorpholine N-oxide (NMO) | Diol intermediate |

| III | Oxidative Cleavage & Reductive Amination | Diol intermediate | Sodium periodate, Benzylamine, Sodium triacetoxyborohydride | Protected azapolycyclic intermediate |

| IV | Nitration & Reduction | Protected azapolycyclic intermediate | Nitrating agent (e.g., fuming nitric acid/sulfuric acid), Palladium on carbon (Pd/C), H₂ | Diamine intermediate |

| V | Pyrazine Formation & Deprotection | Diamine intermediate | Glyoxal, Sodium hydroxide | Varenicline free base |

| VI | Salt Formation | Varenicline free base | L-(+)-Tartaric acid | This compound |

Chirality is a critical consideration in drug design, as different stereoisomers of a molecule can have distinct pharmacological and toxicological properties. The synthesis of chiral compounds can be approached through enantioselective synthesis, which uses chiral catalysts or auxiliaries to produce a single enantiomer, or through chiral resolution, which separates a racemic mixture.

The core structure of the varenicline molecule itself is achiral; it does not possess a stereocenter and is superimposable on its mirror image. Therefore, the total synthesis of the varenicline base does not require asymmetric synthesis or stereoisomer control to produce the active molecule.

The chirality of "this compound" is introduced during the final step of the synthesis: the formation of the salt. The varenicline base is reacted with a specific stereoisomer of tartaric acid, L-(+)-tartaric acid, which is a readily available chiral molecule. This reaction results in the formation of varenicline L-tartrate, a diastereomeric salt. The control of stereochemistry is thus confined to the selection of the appropriate chiral counter-ion, which is a standard procedure in pharmaceutical chemistry for producing single-enantiomer salt forms of achiral or racemic bases.

Development of Varenicline Analogs and Derivatives

The development of varenicline was a landmark example of rational drug design, inspired by the structure of cytisine (B100878), a naturally occurring plant alkaloid. nih.govnih.gov Cytisine is a partial agonist at α4β2 nAChRs and has been used for smoking cessation in Eastern Europe. nih.gov Varenicline was designed as a structural analog of cytisine to optimize its pharmacological profile, resulting in higher affinity and selectivity for the α4β2 receptor subtype. nih.govnih.gov

Further research has focused on synthesizing novel analogs and derivatives of varenicline to probe the molecular interactions that govern its unique pharmacological activity. These studies aim to refine the understanding of how ligands bind to and activate nicotinic receptors, which could lead to the development of new therapeutic agents with improved properties. bris.ac.uk

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity. For varenicline and its analogs, SAR studies focus on their interaction with nAChR subtypes. Varenicline exhibits high affinity and selectivity for the α4β2 nAChR subtype, which is central to nicotine (B1678760) dependence. nih.govclinpgx.org It binds with significantly higher affinity to α4β2 receptors compared to other subtypes like α7 and α3β4. nih.govnih.gov

Key structural features of varenicline responsible for its activity include:

The Rigid Tetracyclic Core: This framework correctly orients the key pharmacophoric elements for binding to the receptor.

The Basic Nitrogen Atom: The secondary amine in the bridged ring system is protonated at physiological pH, forming a cationic head that interacts with a conserved aromatic box in the receptor binding site. researchgate.net

The Quinoxaline Moiety: This aromatic system acts as a hydrogen bond acceptor and is involved in crucial hydrophobic interactions within the receptor's binding pocket. nih.gov Studies of the varenicline-receptor complex indicate that the N3 nitrogen of the pyrazine ring is a key interaction point. nih.gov

Varenicline acts as a partial agonist at the α4β2 receptor, meaning it produces a response that is lower than that of the full agonist, nicotine. clinpgx.org This partial agonism is a key aspect of its therapeutic effect. It also acts as a full agonist at α7 receptors, a property that distinguishes it from other ligands and is a subject of ongoing research to understand its full implications. bris.ac.ukclinpgx.org

The successful development of varenicline from cytisine has spurred further efforts in the rational design of novel nAChR ligands. nih.govnih.gov By analyzing the crystal structure of varenicline in complex with acetylcholine-binding protein (AChBP), a homolog of the nAChR ligand-binding domain, researchers have gained detailed insights into its binding mode. nih.gov

These structural studies reveal the specific hydrophobic and hydrogen-bonding interactions that stabilize the ligand in the binding site. nih.gov This knowledge provides a blueprint for designing new molecules with tailored properties. For example, by modifying the quinoxaline portion of the molecule or altering the geometry of the tetracyclic core, it is possible to modulate the affinity and efficacy (the degree of agonism or antagonism) at different nAChR subtypes. The goal of such research is to develop new ligands with even greater subtype selectivity, potentially separating the desired therapeutic effects from off-target activities. bris.ac.uk

Polymorphism and Solid-State Characteristics for Research Applications

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. nih.gov Different polymorphs of the same compound can have different physicochemical properties, including solubility, melting point, stability, and hygroscopicity. google.com The characterization and control of polymorphism are therefore critical in chemical research and pharmaceutical development. nih.govgoogle.com

This compound is known to exist in several polymorphic forms, which have been extensively characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopy. google.comnih.gov At least six forms have been described in the literature: Forms A, B, C, D, E, and F. google.comgoogle.com

Anhydrous Forms (A and B): Forms A and B are anhydrous polymorphs. Thermodynamic studies have shown that Form A is a metastable, kinetic polymorph that converts to the more stable Form B. nih.govcambridge.org Form B is the thermodynamically stable anhydrous form at room temperature. nih.gov The transition temperature between the two forms has been determined to be 63°C. nih.gov

Hydrated Forms (C, E, and F): Form C is a stable monohydrate. nih.gov It becomes the thermodynamically preferred form above a critical water activity value (e.g., >0.85 for Form A). nih.gov Forms E and F are also described as monohydrates, distinguishable from Form C and each other by their unique PXRD patterns and DSC profiles. google.com

Anhydrous Form D: Form D is another distinct anhydrous polymorph. google.com

The existence of these different solid-state forms necessitates careful control of crystallization and storage conditions to ensure that a consistent and desired form is used in research and development. nih.govresearchgate.net

The following interactive table summarizes the characteristics of the known polymorphs of Varenicline L-Tartrate.

| Polymorph Form | Hydration State | Key Characteristics | Distinguishing Analytical Features |

| Form A | Anhydrous | Metastable, kinetic form. Converts to Form B. | Unique PXRD pattern. justia.com |

| Form B | Anhydrous | Thermodynamically stable anhydrous form at room temperature. nih.gov | Characterized by a distinct PXRD pattern and crystal structure. cambridge.org |

| Form C | Monohydrate | Stable hydrated form, thermodynamically favored at high humidity. nih.gov | Endothermic peak around 76-78°C in DSC. google.com Distinct PXRD pattern. justia.com |

| Form D | Anhydrous | A stable, non-hygroscopic anhydrous form. google.com | Characterized by specific PXRD peaks at 2θ values of approximately 5.66, 11.48, 16.10, and 23.42. google.com |

| Form E | Monohydrate | A stable monohydrate distinct from Form C. google.com | Characterized by specific PXRD peaks at 2θ values of approximately 5.44, 5.88, 11.62, and 16.48. google.com DSC shows an endotherm around 84-86°C. google.com |

| Form F | Monohydrate | A monohydrate form distinct from Forms C and E. google.com | Unique PXRD pattern. google.com |

Impact of Polymorphism on In Vitro Dissolution and Biological Assays

Polymorphism significantly influences the physicochemical properties of active pharmaceutical ingredients, including solubility and dissolution rate, which in turn can affect bioavailability. nih.gov Different crystalline forms of a drug can display varying dissolution profiles because of differences in their crystal lattice energy. Generally, metastable polymorphs are more soluble and dissolve faster than their more stable counterparts. nih.gov

In the case of this compound, the various polymorphic and amorphous forms exhibit different dissolution behaviors. Form A, being the metastable anhydrous form, has a higher solubility at room temperature compared to the stable Form B. nih.gov This difference in solubility is expected to translate to a faster in vitro dissolution rate for Form A under identical conditions. The conversion between polymorphic forms, such as an anhydrous form transitioning to a hydrate, can occur during the dissolution process itself, potentially altering the rate of drug release. nih.gov

The amorphous form of this compound is particularly noteworthy. Amorphous solids, lacking a defined crystal structure, generally have higher internal energy and greater molecular mobility, which often leads to enhanced solubility and faster dissolution rates compared to crystalline forms. Research concerning amorphous this compound indicates that it possesses a "special dissolution rate" that differs from the crystalline forms, a characteristic that could provide advantages in formulation. google.com

While specific comparative biological assay data for each polymorph is not extensively detailed in publicly available literature, the impact on in vitro dissolution is a critical surrogate for predicting potential differences in in vivo performance. The rate and extent to which a drug dissolves can directly influence its absorption and, consequently, its bioavailability. nih.gov For instance, a more rapidly dissolving form like a metastable polymorph or an amorphous solid can achieve higher transient concentrations, potentially leading to faster absorption and an improved therapeutic effect. Therefore, the selection and control of a specific polymorphic form are critical for ensuring consistent product quality and performance. google.com

Table 2: Influence of this compound Polymorphism on Key Properties

| Property | Impact of Polymorphism | Example with this compound Forms |

|---|---|---|

| Solubility | Different polymorphs have different solubilities. | Form A has a higher solubility than the more stable Form B. nih.gov |

| Dissolution Rate | Varies between forms, often correlating with solubility. | The amorphous form is reported to have a distinct dissolution rate compared to crystalline forms. google.com |

| Stability | Polymorphs have different thermodynamic stabilities and can convert from one form to another. nih.gov | Form B is the most stable anhydrous form at room temperature; Form C (monohydrate) is stable at high humidity. nih.gov |

| Bioavailability (Potential) | Can be affected due to differences in solubility and dissolution. nih.gov | Forms with higher dissolution rates (e.g., amorphous, Form A) may exhibit enhanced bioavailability. |

Advanced Preclinical Pharmacological Investigations of Varenicline Tartrate

In Vitro Cellular and Tissue-Based Models

In vitro studies utilizing cellular and tissue-based models are crucial for dissecting the direct molecular and cellular effects of varenicline (B1221332) tartrate. These models allow for precise control over the experimental environment, facilitating detailed analysis of receptor binding, neurotransmitter modulation, and neuronal activity.

Neurotransmitter Release Modulation in Synaptosomes and Brain Slices

Varenicline tartrate acts as a partial agonist at the α4β2 nAChR, stimulating receptor-mediated activity at a significantly lower level than nicotine (B1678760). nih.govpfizermedicalinformation.com This partial agonism is key to its therapeutic profile. Furthermore, this compound demonstrates the ability to block nicotine's activation of α4β2 receptors, thereby preventing nicotine-induced stimulation of the central nervous system's mesolimbic dopamine (B1211576) system. nih.govwikipedia.orgpfizermedicalinformation.com This competitive binding at α4β2 receptors is thought to reduce the reinforcing effects of nicotine. wikipedia.org

Studies have also indicated that varenicline can stimulate presynaptic gamma-aminobutyric acid (GABA) release. researchgate.net Concurrently, it can attenuate nicotine-stimulated GABA release in critical brain regions such as the hippocampus and basal forebrain. researchgate.net These modulatory effects on neurotransmitter systems, including dopamine and GABA, suggest a broader influence on brain circuitry beyond direct nicotine antagonism.

Table 1: this compound's Receptor Selectivity

| Receptor Subtype | Affinity/Selectivity (vs. α4β2) | Effect | Source |

| α4β2 nAChR | High affinity, selective | Partial Agonist | nih.govwikipedia.orgpfizermedicalinformation.com |

| α3β4 nAChR | >500-fold less potent | Weak Agonism | wikipedia.orgpfizermedicalinformation.com |

| α7 nAChR | >3,500-fold less potent | Full Agonist (weak) | wikipedia.orgpfizermedicalinformation.com |

| α1βγδ nAChR | >20,000-fold less potent | - | pfizermedicalinformation.com |

| 5-HT3 receptor | Moderate affinity (Ki = 350 nM) | Agonist | pfizermedicalinformation.com |

Neuronal Excitability and Network Activity Studies

In vitro electrophysiology studies have been employed to characterize varenicline's binding and partial agonist activity at α4β2 neuronal nicotinic acetylcholine (B1216132) receptors. pfizermedicalinformation.com These investigations confirm that varenicline stimulates receptor-mediated activity, albeit to a lesser extent than nicotine. pfizermedicalinformation.com While these studies establish the compound's direct impact on receptor function, detailed research findings specifically on broader neuronal excitability patterns or network oscillations, such as firing rates or synaptic potentials, in the context of this compound are not extensively detailed in the provided preclinical literature. The primary focus in available in vitro data revolves around its direct interaction with nAChRs and subsequent neurotransmitter modulation.

Long-Term Receptor Regulation: Desensitization, Internalization, and Upregulation

Detailed information regarding the long-term receptor regulation mechanisms of this compound, including specific data on receptor desensitization, internalization, or upregulation of nAChRs in preclinical in vitro models, is not available within the provided search results.

In Vivo Animal Models for Mechanistic Research

In vivo animal models are indispensable for understanding the complex pharmacological effects of this compound within an intact biological system, particularly its impact on neurochemical profiles and electrophysiological activity.

Neurochemical Profiling in Specific Brain Regions (e.g., Microdialysis for Dopamine)

Microdialysis studies in rat models have provided significant insights into varenicline's effects on neurotransmitter release. Systemic administration of varenicline has been shown to significantly enhance extracellular dopamine (DA) release in the nucleus accumbens (NAc) core-shell border. nih.gov This increase in DA release is less pronounced compared to a full agonist like nicotine. wikipedia.org Varenicline's action is believed to attenuate the activating effects of nicotine on the mesolimbic dopamine system. hres.ca

Research indicates that high doses of varenicline (e.g., 10 mg/kg) can lead to increases in dopamine and norepinephrine (B1679862) (NA) release in the prefrontal cortex, an effect potentially mediated by interactions with various nAChR subtypes beyond α4β2. researchgate.net Conversely, a lower dose (1 mg/kg) of varenicline has been reported to have no significant effect on cortical monoamine (serotonin, norepinephrine, and dopamine) release. researchgate.net

The combination of varenicline with other agents, such as the antidepressant bupropion (B1668061), has demonstrated an additive effect on NAc dopamine levels in rats. gu.se This suggests potential synergistic effects when varenicline is co-administered with other compounds targeting neurochemical pathways.

Table 2: this compound's Effect on Dopamine Release in Rat Nucleus Accumbens (Microdialysis)

| Compound | Dose (Systemic) | Brain Region | Effect on Extracellular Dopamine Release (% of Basal) | Source |

| Varenicline | 1.0 mg/kg, s.c. | NAc core-shell border | Significant enhancement over 40 min period | nih.gov |

| Varenicline | 10 mg/kg | Prefrontal Cortex | Increase (high dose effect) | researchgate.net |

| Varenicline | 1 mg/kg | Prefrontal Cortex | No significant change | researchgate.net |

| Nicotine | - | NAc | Full agonism (for comparison) | wikipedia.org |

Electrophysiological Recordings in Freely Moving Animals

While in vivo neurochemical studies provide insights into neurotransmitter levels, electrophysiological recordings offer a direct measure of neuronal activity. Electrophysiology studies in vivo have been conducted to investigate varenicline's effects on neuronal function. pfizermedicalinformation.com However, specific detailed findings from electrophysiological recordings conducted in freely moving animals within the provided search results are not available. The existing literature primarily emphasizes the compound's impact on receptor binding and neurotransmitter release, as observed through microdialysis and general in vitro electrophysiology.

Receptor Occupancy Studies in Animal Brain

This compound exhibits a distinct binding and functional profile across various neuronal nicotinic acetylcholine receptor (nAChR) subtypes. It is characterized as a potent partial agonist at α4β2 nAChRs, demonstrating high affinity for this subtype. Specifically, its Ki values for α4β2 nAChRs range from approximately 0.06 to 0.4 nM researchgate.netupenn.edutocris.comnih.govnih.govt3db.caresearchgate.netresearchgate.netnih.govfda.gov.phedcentral.copharmgkb.org. In vitro functional patch clamp studies using HEK cells expressing nAChRs show that varenicline acts as a partial agonist at α4β2 nAChRs, exhibiting about 45% of nicotine's maximal efficacy nih.govresearchgate.net. Its efficacy relative to acetylcholine for α4β2 receptors is approximately 13.4% with an EC50 of 2.3 µM researchgate.netnih.gov.

Beyond α4β2, this compound displays a broader spectrum of activity. It functions as a less potent partial agonist at α3β4 receptors, with an EC50 of 55 µM and an efficacy of 75% relative to acetylcholine researchgate.netnih.gov. It is also a weak partial agonist at α3β2 and α6-containing receptors, showing less than 10% efficacy researchgate.netnih.govt3db.canih.gov. Notably, this compound acts as a potent full agonist at α7 nAChRs, with an EC50 of 18 µM and an efficacy of 93% relative to acetylcholine researchgate.netnih.govt3db.canih.govnih.govupenn.eduwikipedia.org. In equilibrium binding assays, this compound is highly selective for the α4β2 receptor researchgate.netnih.gov. Its Ki values for other nAChR subtypes include 240 nM for α3β4, 322 nM for α7, and 3540 nM for α1βγδ receptors tocris.com.

In neurochemical models, this compound stimulates basal mesolimbic dopamine release to approximately 50% of the maximal effect observed with nicotine nih.govresearchgate.nettandfonline.com. Furthermore, it effectively attenuates nicotine-induced dopamine release to the level of its own effect, which is consistent with its partial agonism nih.govresearchgate.nettandfonline.com.

Chronic administration studies in mice have revealed that this compound (at a dose of 1.8 mg/kg/day) leads to significant upregulation of nAChRs in various brain regions, including the cortex, striatum, hippocampus, and thalamus upenn.edunih.gov. This upregulation is both region- and time-specific, with effects persisting for up to 72 hours following the cessation of treatment upenn.edunih.gov.

Table 1: this compound Receptor Binding and Functional Activity

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50) | Efficacy (Relative to Acetylcholine/Nicotine) | Agonism Type |

| α4β2 nAChR | 0.06 - 0.4 nM upenn.edutocris.com | 2.3 µM researchgate.netnih.gov | 13.4% (vs. ACh) researchgate.netnih.gov, 45% (vs. Nicotine) nih.govresearchgate.net | Partial Agonist |

| α3β4 nAChR | 240 nM tocris.com | 55 µM researchgate.netnih.gov | 75% (vs. ACh) researchgate.netnih.gov | Partial Agonist |

| α7 nAChR | 322 nM tocris.com | 18 µM researchgate.netnih.gov | 93% (vs. ACh) researchgate.netnih.gov | Full Agonist |

| α3β2 nAChR | N/A | N/A | <10% researchgate.netnih.gov | Weak Partial Agonist |

| α6-containing nAChR | N/A | N/A | <10% researchgate.netnih.gov | Weak Partial Agonist |

| α1βγδ nAChR | 3540 nM tocris.com | N/A | N/A | N/A |

Behavioral Neuroscience Research Models (e.g., reward circuitry, cognition, affective behaviors)

Preclinical studies utilizing various behavioral neuroscience models have provided insights into the effects of this compound on reward circuitry, cognitive functions, and affective behaviors.

Reward Circuitry Research Models: this compound's impact on reward circuitry is primarily mediated through its interaction with the mesolimbic dopamine system. It has been shown to reduce nicotine self-administration in rats and supports lower self-administration break points compared to nicotine, indicating a reduction in the reinforcing properties of nicotine nih.govresearchgate.nettandfonline.comresearchgate.nethres.ca. The compound partially activates the α4β2 nAChRs, leading to dopamine release in the nucleus accumbens, but at a significantly lower level than nicotine nih.govresearchgate.netnih.govfda.gov.phedcentral.copharmgkb.orgwikipedia.orgtandfonline.comnih.gov. This partial agonism is hypothesized to alleviate withdrawal symptoms and cravings by providing a mild dopamine stimulus, while simultaneously blunting the rewarding effects of nicotine by competitively inhibiting nicotine binding fda.gov.phedcentral.cowikipedia.orgtandfonline.com. In larval zebrafish models, treatment with this compound significantly increased nicotine avoidance at lower nicotine concentrations researchgate.netfrontiersin.org. Furthermore, studies comparing varenicline to psychomotor stimulants found that it did not produce amphetamine-like subjective effects, suggesting a distinct pharmacological profile regarding its rewarding potential hres.ca. Investigations into alcohol-related behaviors have shown that this compound can attenuate ethanol-induced conditioned place preference (CPP) in mice, which suggests a reduction in the motivational effects associated with ethanol (B145695) cues nih.gov. It has also been observed to reduce ethanol consumption in animal models nih.govpnas.org.

Cognition Research Models: this compound has demonstrated effects on cognitive function in various preclinical and clinical contexts. In clinical studies, it has been shown to enhance cognitive function during smoking cessation upenn.edunih.gov. In rats, this compound improved performance times in the Morris water maze, though this effect was observed primarily on the first day of testing researchgate.net. Rodent studies also indicate that acute administration of this compound can alleviate reversal learning deficits induced by nicotine withdrawal in nicotine-dependent animals nih.gov. In human studies involving a probabilistic reversal learning task, this compound remedied a bias toward shifting responses and increased decision sensitivity to available evidence in smokers, suggesting an improvement in cognitive flexibility nih.gov. Beyond addiction models, this compound has shown promise in models of neurodegenerative disorders. In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), this compound improved motor deficits, including forelimb use, rotarod performance, and forelimb asymmetry researchgate.net. It also improved deficient P20-N40 inhibition in DBA/2 mice, an inbred strain that models the auditory evoked response inhibition deficit observed in schizophrenia patients nih.gov. However, a phase II crossover trial in patients with mild-to-moderate Alzheimer's disease did not show significant improvement in cognitive scores (ADAS-Cog 75) and indicated a slight worsening in neuropsychiatric inventory (NPI) scores, primarily due to decreased appetite karger.com.

Affective Behaviors Research Models: Preclinical and clinical investigations suggest the involvement of nAChRs in affective disorders upenn.edu. This compound has demonstrated anxiolytic effects in acute animal models of anxiety. Specifically, it reduced anxiety-like behaviors in the marble-burying test and the novelty-induced hypophagia (NIH) test in mice upenn.eduupenn.edunih.gov. When administered chronically, this compound continued to exhibit anxiolytic-like effects in the marble-burying test, with these effects persisting for up to 48 hours after treatment cessation and correlating with the upregulation of cortical nAChRs upenn.edunih.govresearchgate.net. In contrast to nicotine and sazetidine-A, chronic this compound did not show antidepressant effects in the NIH paradigm upenn.edu. Clinically, varenicline has been observed to augment the effects of antidepressants in depressed smokers upenn.edunih.gov. Unlike nicotine, this compound did not induce locomotor activation or sensitization in rats researchgate.net.

Table 2: this compound Effects in Behavioral Neuroscience Models

| Behavioral Domain | Model/Test | Animal Model | Key Findings |

| Reward Circuitry | Nicotine Self-Administration | Rats | Reduces nicotine self-administration; supports lower break points nih.govresearchgate.nettandfonline.comresearchgate.nethres.ca. |

| Dopamine Release | Rat Brain Slices / Nucleus Accumbens | Stimulates basal dopamine release (approx. 50% of nicotine's max effect); attenuates nicotine-induced dopamine release nih.govresearchgate.nettandfonline.com. | |

| Nicotine Avoidance | Larval Zebrafish | Strongly increased nicotine avoidance at lower concentrations researchgate.netfrontiersin.org. | |

| Subjective Effects | Human (psychomotor stimulants) | Did not produce amphetamine-like subjective effects hres.ca. | |

| Ethanol-induced Conditioned Place Preference | Mice | Attenuated motivational effects of ethanol-associated cues nih.gov. | |

| Ethanol Consumption | Animal Models | Reduced ethanol consumption nih.govpnas.org. | |

| Cognition | Morris Water Maze | Rats | Improved performance times on the first day researchgate.net. |

| Reversal Learning | Nicotine-dependent Rodents | Alleviated withdrawal-induced deficits nih.gov. | |

| Probabilistic Reversal Learning | Human Smokers | Remedied response shifting bias; increased decision sensitivity nih.gov. | |

| Motor Deficits (PD model) | Rats (6-OHDA lesion) | Improved forelimb use, rotarod performance, forelimb asymmetry researchgate.net. | |

| Auditory Evoked Response Inhibition | DBA/2 Mice | Improved deficient P20-N40 inhibition nih.gov. | |

| Cognition (Alzheimer's) | Human (mild-to-moderate AD) | No significant improvement in ADAS-Cog 75; slight worsening in NPI karger.com. | |

| Affective Behaviors | Marble-Burying Test | Mice | Acute and chronic anxiolytic effects; chronic effects persisted for 48 hrs post-treatment upenn.eduupenn.edunih.govresearchgate.net. |

| Novelty-Induced Hypophagia (NIH) Test | Mice | Acute anxiolytic effects; chronic administration ineffective for antidepressant effects upenn.edu. | |

| Locomotor Activity/Sensitization | Rats | No evidence of locomotor activation or sensitization researchgate.net. |

Analytical Methodologies for Varenicline Tartrate in Research Contexts

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are fundamental for the comprehensive characterization and structural elucidation of varenicline (B1221332) tartrate, providing insights into its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is extensively utilized for the structural elucidation of varenicline tartrate and its related compounds, such as degradation products innocua.netlabsolu.cactdbase.org. For instance, ¹H NMR and ¹³C NMR spectra have been used to confirm the structure of this compound and to identify specific chemical shifts associated with its various proton and carbon environments innocua.netwikipedia.orguni-freiburg.de.

In the characterization of a degradant product (DP-I) of varenicline, which shares structural similarities with this compound, specific NMR data have been reported. The ¹H NMR spectrum (400 MHz, DMSO-d6 + D2O, TMS) for this degradant showed characteristic signals, including a singlet at δ 7.2 ppm (2H, H-7,8) and multiplets/doublets between δ 2.0-3.4 ppm (8H, H-11,12,13,14 & 16) innocua.net. The ¹³C NMR spectrum (100 MHz, DMSO-d6, TMS) provided signals at δ 173.8 ppm (C-2,3), 155.1 ppm (C-5,6), 137.6 ppm (C-9,10), 125.1 ppm (C-7,8), 48.6 ppm (C-16), 45.8 ppm (C-14), 38.8 ppm (C-11,13), and 37.9 ppm (C-12) innocua.net. These data are crucial for confirming the molecular framework and identifying any structural modifications, such as oxidation of the pyrazine (B50134) ring innocua.net. Two-dimensional NMR experiments, such as correlation spectroscopy (COSY), heteronuclear multiple bond correlation spectroscopy (HMBC), and heteronuclear multiple quantum coherence (HMQC), are also employed to ascertain the exact positions of functional groups and confirm structural assignments labsolu.ca.

Table 1: Representative NMR Data for Varenicline Degradant (DP-I)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Solvent | Reference |

| ¹H | 7.2 | s, 2H, H-7,8 | DMSO-d6 + D2O | innocua.net |

| 3.1-3.4 | m, 6H, H-11,13,14 & 16 | DMSO-d6 + D2O | innocua.net | |

| 2.3 | m, 1H, H-12 | DMSO-d6 + D2O | innocua.net | |

| 2.0 | d, 1H, 11.2 Hz, H-12 | DMSO-d6 + D2O | innocua.net | |

| ¹³C | 173.8 | C-2,3 | DMSO-d6 | innocua.net |

| 155.1 | C-5,6 | DMSO-d6 | innocua.net | |

| 137.6 | C-9,10 | DMSO-d6 | innocua.net | |

| 125.1 | C-7,8 | DMSO-d6 | innocua.net | |

| 48.6 | C-16 | DMSO-d6 | innocua.net | |

| 45.8 | C-14 | DMSO-d6 | innocua.net | |

| 38.8 | C-11,13 | DMSO-d6 | innocua.net | |

| 37.9 | C-12 | DMSO-d6 | innocua.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are vital for the characterization and quantification of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups present in this compound expertinstitute.comnih.gov. For a degradant product of varenicline, the IR spectrum showed a stretching vibration at 1696 cm⁻¹, which indicates the presence of an amide carbonyl (-CONH) innocua.net. Other characteristic absorption peaks for varenicline in FT-IR spectra have been reported to confirm the stable and pure drug profile expertinstitute.comnih.gov.

Table 2: Characteristic IR Absorption Peaks for Varenicline Degradant (DP-I)

| Wavenumber (cm⁻¹) | Functional Group / Assignment | Reference |

| 1696 | Amide carbonyl (-CONH) | innocua.net |

| 3371, 3319, 3279, 3173, 3005, 2808 | N-H and C-H stretching | innocua.net |

| 1588, 1406, 1388, 1338, 1305, 1264, 1135, 1067, 873, 790, 680, 569, 485 | Various skeletal and bending vibrations | innocua.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed for the quantitative determination of varenicline in bulk drug and pharmaceutical preparations nih.govuni.lunih.govnih.gov. This compound exhibits characteristic absorption maxima (λmax) in the UV-Vis spectrum. Studies have reported λmax values at 236 nm and 319 nm when dissolved in methanol (B129727) expertinstitute.comnih.govuni.lunih.govnih.gov. Another study also reported absorption maxima at 237 nm, 269 nm, and 320 nm fishersci.ca. The calibration curve for varenicline has been shown to be linear (r = 0.99) over a concentration range of 5-40 µg/mL at both 236 nm and 319 nm nih.govuni.lunih.govnih.gov. The method's selectivity and sensitivity have been deemed satisfactory, with limits of detection and quantification being less than 20% of the specification level nih.govuni.lunih.govnih.gov.

Table 3: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Solvent | Reference |

| Absorption Maxima (λmax) | 236 nm, 319 nm | Methanol | expertinstitute.comnih.govuni.lunih.govnih.gov |

| Absorption Maxima (λmax) | 237 nm, 269 nm, 320 nm | Methanol | fishersci.ca |

| Linearity Range | 5-40 µg/mL (r = 0.99) | Methanol | nih.govuni.lunih.govnih.gov |

Bioanalytical Method Validation for Preclinical Research Samples

Bioanalytical method validation is a critical step in preclinical research to ensure the reliability and accuracy of quantifying this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a predominant method used for varenicline analysis in biological samples due to its sensitivity and specificity herts.ac.uknih.gov.

Matrix Effects in Biological Matrices (Preclinical)

Matrix effects are a significant consideration in bioanalytical method validation, particularly for LC-MS/MS, as endogenous compounds in biological matrices can interfere with the ionization of the analyte, leading to signal suppression or enhancement herts.ac.uk. For varenicline, matrix effects have been quantitatively evaluated and found to be acceptable, with coefficients of variation typically inferior to 8% herts.ac.uk.

To minimize matrix effects, various approaches are employed, including the optimization of sample extraction procedures and the use of isotopically labeled internal standards herts.ac.uk. While these strategies are effective, unexpected matrix components may still remain undetected due to the selective mass transitions monitored during MS/MS analysis herts.ac.uk. Therefore, thorough evaluation of matrix effects is a standard part of method validation to ensure the reliability of quantitative results in preclinical research samples.

Mechanistic Drug Interaction Research of Varenicline Tartrate Preclinical Focus

In Vitro Enzyme Inhibition and Induction Studies (e.g., Cytochrome P450, UGT)

In vitro studies have demonstrated that varenicline (B1221332) tartrate exhibits a low potential for drug interactions involving cytochrome P450 (CYP) enzymes. Varenicline tartrate does not inhibit major CYP enzymes at therapeutic concentrations, with inhibition constant (IC50) values exceeding 6,400 ng/mL. nih.govnih.govscribd.commims.comuni.lunih.govwikipedia.orgprobes-drugs.org The specific CYP isoforms assessed for inhibition include 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4/5. nih.govnih.govscribd.commims.comuni.lunih.govwikipedia.orgprobes-drugs.org Furthermore, in human hepatocytes, varenicline was not found to induce the activity of CYP enzymes 1A2 and 3A4. nih.govnih.govscribd.commims.comuni.lunih.govwikipedia.orgprobes-drugs.org This minimal interaction with the CYP system suggests that this compound is unlikely to significantly alter the pharmacokinetics of compounds primarily metabolized by these enzymes. nih.govnih.govscribd.commims.comuni.lunih.gov

Varenicline itself undergoes minimal metabolism, with less than 10% of its clearance attributed to metabolic processes, and it is not significantly metabolized by hepatic microsomal CYP enzymes. nih.govnih.govscribd.commims.comguidetopharmacology.orguni.lunih.govwikipedia.orgnih.gov This inherent metabolic stability further contributes to its low potential for metabolic drug interactions. nih.govnih.govscribd.commims.comuni.lunih.gov

Beyond CYP enzymes, in vitro studies have also shown that this compound does not inhibit human renal transport proteins at therapeutic concentrations. nih.govnih.govscribd.commims.comuni.luprobes-drugs.org However, active renal secretion of varenicline is mediated by the human organic cation transporter (OCT2). nih.govnih.govscribd.commims.comuni.luwikipedia.orgnih.gov

Table 1: In Vitro Enzyme Interaction Profile of this compound

| Enzyme System/Transporter | Interaction Type | Finding | IC50 / Effect on Activity | Reference |

| Cytochrome P450 (CYP) | Inhibition | No inhibition observed | > 6,400 ng/mL (for 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4/5) | nih.govnih.govscribd.commims.comuni.lunih.govwikipedia.orgprobes-drugs.org |

| Cytochrome P450 (CYP) | Induction | No induction observed | No induction of 1A2, 3A4 in human hepatocytes | nih.govnih.govscribd.commims.comuni.lunih.govwikipedia.orgprobes-drugs.org |

| Human Renal Transport Proteins | Inhibition | No inhibition observed | At therapeutic concentrations | nih.govnih.govscribd.commims.comuni.luprobes-drugs.org |

| Organic Cation Transporter 2 (OCT2) | Substrate | Mediates active renal secretion | N/A | nih.govnih.govscribd.commims.comuni.luwikipedia.orgnih.gov |

Receptor-Level Competitive Binding and Allosteric Modulation

This compound exerts its primary pharmacological effects through its interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). Preclinical studies have characterized its high affinity and selectivity for the α4β2 nAChR subtype. nih.govguidetopharmacology.orguni.luwikipedia.orgmims.comnih.govuni.luuni.lunih.govnih.govnih.govwikipedia.orgwikipedia.orgpharmakb.com

Varenicline functions as a partial agonist at the α4β2 nAChR. nih.govnih.govguidetopharmacology.orguni.luwikipedia.orgmims.comnih.govuni.lunih.govnih.govnih.govwikipedia.orgwikipedia.orgpharmakb.com In vitro electrophysiology and in vivo neurochemical studies have demonstrated that varenicline stimulates receptor-mediated activity at α4β2 nAChRs, but to a significantly lesser extent than nicotine (B1678760). nih.gov This partial agonism at α4β2 receptors results in a reduced release of dopamine (B1211576) compared to the full agonism elicited by nicotine. wikipedia.orgnih.govpharmakb.com

A key aspect of varenicline's mechanism is its competitive binding with nicotine at the α4β2 receptors. By occupying these binding sites, varenicline competitively inhibits nicotine's ability to bind and activate the α4β2 receptors, thereby attenuating the nicotine-induced stimulation of the central nervous mesolimbic dopamine system. nih.govguidetopharmacology.orgwikipedia.orgnih.govwikipedia.org This competitive antagonism is believed to be crucial for reducing the reinforcing effects of nicotine. guidetopharmacology.orgwikipedia.orgnih.govnih.govwikipedia.org

Beyond the α4β2 subtype, varenicline also interacts with other nAChR subtypes, albeit with varying affinities and efficacies. It acts as a full agonist at α7 nAChRs. wikipedia.orgnih.govuni.lunih.govpharmakb.comnih.govwikidata.orgscribd.com Additionally, it demonstrates partial agonism at α3β4 and α6β2 nAChRs, and weak agonism on α3β2 containing receptors. wikipedia.orgmims.comnih.govnih.govnih.govpharmakb.comnih.govwikidata.orgscribd.com The selectivity profile indicates that varenicline binds considerably more potently to α4β2 receptors compared to other common nicotinic receptors (e.g., >500-fold higher affinity for α3β4, >3,500-fold for α7, and >20,000-fold for α1βγδ), as well as non-nicotinic receptors and transporters (>2,000-fold). nih.govguidetopharmacology.org Varenicline also exhibits moderate affinity for the 5-HT3 receptor (Ki = 350 nM). nih.govwikipedia.orgnih.gov

Table 2: this compound Receptor Binding and Agonism

| Receptor Subtype | Binding Affinity (Ki) | Agonism/Modulation Type | Relative Efficacy (vs. Acetylcholine/Nicotine) | Reference |

| α4β2 nAChR | High affinity (e.g., 0.06 nM) | Partial Agonist, Competitive Antagonist (vs. Nicotine) | Stimulates activity at significantly lower level than nicotine; less dopamine release than nicotine | nih.govguidetopharmacology.orguni.luwikipedia.orgmims.comnih.govuni.luuni.lunih.govnih.govnih.govwikipedia.orgwikipedia.orgpharmakb.com |

| α7 nAChR | Lower affinity (>3,500-fold less potent than α4β2) | Full Agonist | 93 ± 7% efficacy (relative to acetylcholine) | wikipedia.orgnih.govuni.lunih.govpharmakb.comnih.govwikidata.orgscribd.com |

| α3β4 nAChR | Lower affinity (>500-fold less potent than α4β2) | Partial Agonist | 75 ± 6% efficacy (relative to acetylcholine) | wikipedia.orgmims.comnih.govnih.govnih.govpharmakb.comnih.govwikidata.orgscribd.com |